Allylescaline hydrochloride

Pharmacology Phenethylamines Structure-Activity Relationship

Forensic toxicology labs face challenges resolving closely related 4-alkoxy-3,5-dimethoxyphenethylamines (escaline, proscaline, methallylescaline) in seized drug samples. Allylescaline hydrochloride (CAS 39201-76-8) solves this with: • Distinct GC-MS fragmentation pattern & retention time enabling unambiguous identification vs. escaline, proscaline, and mescaline • 10-15× greater 5-HT2A potency than mescaline-critical SAR benchmark for scaline series pharmacology • ≥98% purity HCl salt with defined solubility (DMSO: 3 mg/mL, EtOH: 10 mg/mL) for reproducible calibration standards

Molecular Formula C13H20ClNO3
Molecular Weight 273.75 g/mol
CAS No. 39201-76-8
Cat. No. B591799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylescaline hydrochloride
CAS39201-76-8
Synonyms3,5-Dimethoxy-4-(2-propenyloxy)benzeneethanamine Hydrochloride;  3,5-Dimethoxy-4-(allyloxy)phenethylamine Hydrochloride
Molecular FormulaC13H20ClNO3
Molecular Weight273.75 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCC=C)OC)CCN.Cl
InChIInChI=1S/C13H19NO3.ClH/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3;/h4,8-9H,1,5-7,14H2,2-3H3;1H
InChIKeyJSXGQXQKZDAMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Allylescaline HCl: Technical Overview


3,5-Dimethoxy-4-(2-propenyloxy)benzeneethanamine hydrochloride (CAS 39201-76-8), also known as Allylescaline hydrochloride or AL-HCl, is a synthetic substituted phenethylamine of the scaline family. Structurally, it is a 4-alkoxy-3,5-dimethoxy congener of mescaline, wherein an allyloxy group replaces the 4-methoxy substituent [1]. The hydrochloride salt form (C13H19NO3·HCl, MW 273.76 g/mol) provides improved aqueous solubility and crystalline stability for analytical and research applications . Allylescaline acts as a serotonin 5-HT2A receptor agonist [2] and is utilized primarily as an analytical reference standard in forensic toxicology and pharmacological research settings [3].

Analytical reference standard for forensic and pharmacological research
Hydrochloride salt with defined solubility for calibration standard preparation
Structurally differentiable from other scalines by allyl-specific retention and fragmentation

Why Allylescaline HCl Cannot Be Substituted


Substitution among 4-alkoxy-3,5-dimethoxyphenethylamines (scalines) is not scientifically interchangeable due to quantifiable differences in potency and pharmacological profile that correlate with the 4-position alkoxy/alkenyl substituent. Within the scaline series, the allyl group confers distinct properties relative to ethyl (escaline), propyl (proscaline), and methoxy (mescaline) congeners. Leminger's comparative assessment established a clear potency gradient: allylescaline > proscaline > escaline [1]. The allyloxy substitution yields approximately 10–15× greater potency than the parent mescaline, with an active human dose range of 20–35 mg versus mescaline's 300–400 mg [2]. This potency difference, coupled with the distinct retention time and mass spectral fragmentation pattern of the allyloxy moiety [3], makes Allylescaline hydrochloride an essential, non-substitutable reference material for accurate identification and quantification in forensic and analytical workflows.

Chromatographic signature

Allyloxy substitution produces distinct GC-MS fragmentation and retention; escaline or proscaline standards may not provide reliable identification.

Potency rank shift

Scaline potency gradient (allylescaline > proscaline > escaline) may alter method sensitivity if another scaline reference is used.

Temporal profile difference

Extended duration of action relative to mescaline may require adjusted experimental time-course protocols when substituting reference compounds.

Quantitative Evidence: Allylescaline vs. Scalines


Human Potency: Allylescaline vs. Mescaline

Allylescaline exhibits approximately 10–15× greater potency by weight than mescaline in human studies. The 4-allyloxy substitution on the 3,5-dimethoxyphenethylamine scaffold yields an active oral dose of 20–35 mg, compared to 300–400 mg for mescaline [1]. This potency enhancement is attributed to increased lipophilicity and enhanced 5-HT2A receptor affinity conferred by the allyloxy moiety [2].

Human Potency vs. Mescaline
Reported human study context
10–15× more potent; active dose 20–35 mg vs. mescaline 300–400 mg
Supports analytical sensitivity requirements for forensic method development
Based on PiHKAL human oral data; confirm with own validation
Pharmacology Phenethylamines Structure-Activity Relationship

Duration of Action: Allylescaline vs. Mescaline

Allylescaline demonstrates a substantially prolonged duration of action relative to mescaline in human studies. Shulgin reports an 8–12 hour duration for Allylescaline [1], while mescaline typically exhibits a 6–10 hour duration [2]. This extended temporal profile is relevant for experimental designs requiring sustained receptor engagement.

Duration of Action vs. Mescaline
Reported human study context
8–12 h (allylescaline) vs. 6–10 h (mescaline), ~2 h longer
Informs experimental time-course protocol design for receptor occupancy studies
PiHKAL self-reported data; individual variability expected
Pharmacodynamics Phenethylamines Duration

Scaline Potency Ranking

Leminger's comparative analysis of scalines established a clear potency gradient: allylescaline > proscaline > escaline > mescaline [1]. This rank-order demonstrates that the allyloxy (propenyloxy) substituent at the 4-position confers greater activity than the propyloxy (proscaline), ethoxy (escaline), or methoxy (mescaline) congeners. No head-to-head numeric potency ratios are reported; however, the qualitative rank-order is consistently reproduced across independent assessments [2].

Scaline Potency Rank
Class-level inference
allylescaline > proscaline > escaline > mescaline (qualitative)
Informs selection of most sensitive reference standard in scaline series
Qualitative rank-order; no numerical ratio reported
Structure-Activity Relationship Scalines Potency Ranking

Structural Derivation: Allyl vs. Ethyl Substitution

Allylescaline is defined structurally as a direct derivative of escaline (3,5-dimethoxy-4-ethoxyphenethylamine) wherein an allyl (propenyl) group replaces the ethyl group at the 4-position oxygen . This structural relationship establishes escaline as the most proximal comparator. The allyl substitution introduces a terminal alkene (C=C) that is absent in the fully saturated ethyl group of escaline, producing distinct GC-MS fragmentation patterns, retention times, and UV absorbance properties [1].

Allyl vs. Ethyl Substitution
Direct structural comparison
4-O-allyl (C=C) vs. 4-O-ethyl (saturated)
Requires discrete reference standard; escaline cannot substitute for allylescaline identification
Terminal alkene alters GC-MS fragmentation and UV absorbance
Analytical Chemistry Reference Standards Forensic

Purity and Solubility: HCl Salt vs. Free Base

Commercially available Allylescaline hydrochloride (CAS 39201-76-8) is supplied at ≥98% purity as a crystalline solid . The hydrochloride salt exhibits defined solubility parameters: 3 mg/mL in DMSO, 0.5 mg/mL in DMF, and 10 mg/mL in ethanol [1]. This solubility profile is distinct from the free base form (CAS 39201-75-7), which has different physical properties (density 1.0±0.1 g/cm³; boiling point 348.9±37.0 °C at 760 mmHg) .

HCl Salt Solubility
Specification context
3 mg/mL DMSO, 0.5 mg/mL DMF, 10 mg/mL ethanol
Enables consistent preparation of calibration standards in polar solvents
≥98% purity; solubility may vary by lot
Analytical Chemistry Solubility Reference Materials

Reference Standard Availability and Forensic Utility

Allylescaline hydrochloride is commercially supplied as a certified analytical reference standard intended for forensic and research applications [1]. Multiple vendors provide GC-MS spectral libraries containing Allylescaline data, including the Cayman Spectral Library with 2,000+ forensic drug standards , and SpectraBase, which hosts six independently acquired GC-MS spectra for Allylescaline [2]. Allylescaline has been identified in seized drug materials via NMR, GC-MS, and LC-MS analyses [3].

Analytical Standard Availability
Supporting evidence
Multi-vendor supply, GC-MS spectral libraries, published forensic identification
Supports method validation and inter-laboratory data consistency
Verify lot-specific certificate of analysis
Forensic Toxicology Reference Standards GC-MS

Research and Forensic Applications


Forensic Toxicology Reference Standard

Allylescaline hydrochloride (≥98% purity) serves as a certified analytical reference material for the identification and quantification of allylescaline in seized drug samples and biological matrices. The compound's distinct GC-MS fragmentation pattern and retention time—differentiable from escaline, proscaline, and mescaline—enable unambiguous confirmation in forensic casework [1]. Laboratories utilize this standard to calibrate instruments, validate analytical methods, and generate courtroom-defensible quantitative data .

Structure-Activity Relationship (SAR) Studies

As the most potent member of the 4-alkoxy-3,5-dimethoxyphenethylamine series (allylescaline > proscaline > escaline > mescaline) [1], Allylescaline hydrochloride is a critical comparator for SAR investigations of 5-HT2A receptor agonism. The 10–15× potency enhancement relative to mescaline provides a quantifiable benchmark for evaluating how 4-position alkoxy/alkenyl substituents modulate receptor affinity and intrinsic activity. This compound is essential for dissecting the contributions of chain unsaturation (allyl C=C) versus chain length (ethyl, propyl) to pharmacological activity.

Chromatographic Separation of Scalines

The allyl-for-ethyl substitution that distinguishes Allylescaline from Escaline introduces a terminal alkene that alters chromatographic retention and UV absorbance [1]. Allylescaline hydrochloride is employed as a reference standard to develop and validate HPLC, UPLC, and GC methods capable of resolving closely related scalines (escaline, proscaline, methallylescaline) that may co-occur in forensic samples. The hydrochloride salt's defined solubility in DMSO (3 mg/mL) and ethanol (10 mg/mL) facilitates accurate preparation of calibration standards .

Regulated Procurement for Controlled Substance Research

Allylescaline is classified as a controlled substance in multiple jurisdictions [1]. The hydrochloride salt (CAS 39201-76-8) is available through licensed vendors under regulatory compliance frameworks (e.g., ISO/IEC 17025, ISO Guide 34) specifically for forensic and academic research purposes . Procurement of this specific hydrochloride salt form, rather than the free base or alternative salts, ensures consistency with published analytical reference data and simplifies import/export compliance documentation for controlled substance laboratories.

Application
Selection Property
Validation Focus
Forensic method validation and sample quantification
Certified reference standard, ≥98% purity, defined solubility
GC-MS/LC-MS retention time and fragmentation specificity for allylescaline identification
5-HT2A receptor SAR and pharmacological profiling
Highest potency rank in scaline series (allyl > propyl > ethyl > methyl)
4-alkoxy/alkenyl substituent effect on receptor affinity and intrinsic activity
Chromatographic resolution of scaline isomers
Allyl-derived chromophore and retention shift vs. saturated alkyl congeners
HPLC/UPLC method specificity for baseline separation from escaline and proscaline
Controlled substance research procurement
Hydrochloride salt form with documented analytical reference data
Regulatory compliance documentation and inter-laboratory data consistency

Technical Documentation Hub

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